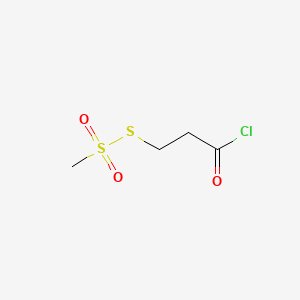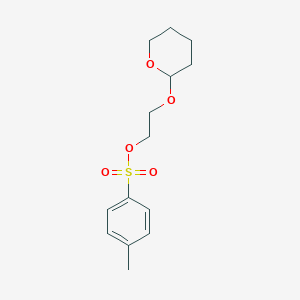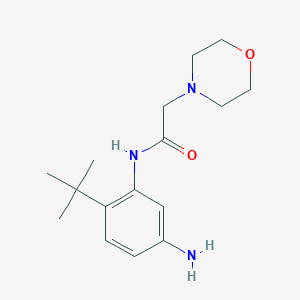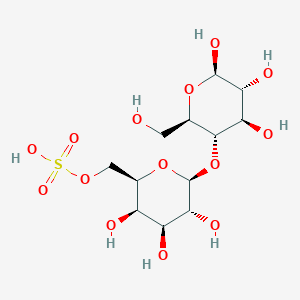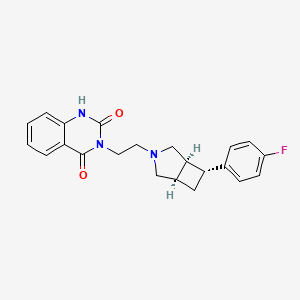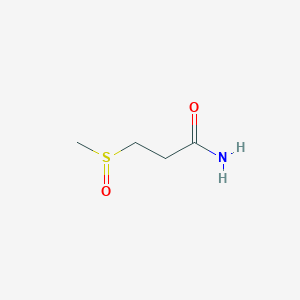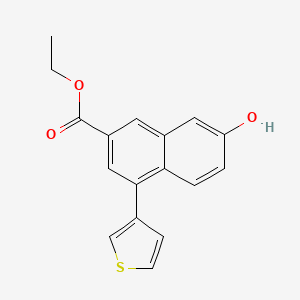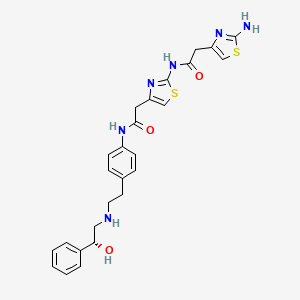
(2-Amino-4-thiazolyl)acetyl Mirabegron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-4-thiazolyl)acetyl Mirabegron: is a compound that serves as an impurity of mirabegron, a medication primarily used to treat overactive bladder. This compound is characterized by its complex molecular structure, which includes a thiazole ring, a common feature in many biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-thiazolyl)acetyl Mirabegron involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the reaction of a suitable amine with a thioamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .
化学反应分析
Types of Reactions
(2-Amino-4-thiazolyl)acetyl Mirabegron undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学研究应用
(2-Amino-4-thiazolyl)acetyl Mirabegron has several scientific research applications, including:
Chemistry: Used as a reference material for the study of thiazole derivatives and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied as an impurity in mirabegron formulations to ensure the safety and efficacy of the drug.
Industry: Used in the development of new pharmaceuticals and chemical processes.
作用机制
The mechanism of action of (2-Amino-4-thiazolyl)acetyl Mirabegron involves its interaction with specific molecular targets and pathways. As a derivative of mirabegron, it is likely to interact with beta-3 adrenergic receptors, leading to the relaxation of smooth muscle in the bladder . This interaction is mediated through the activation of cyclic adenosine monophosphate (cAMP) pathways, resulting in reduced bladder contractions and improved urinary control .
相似化合物的比较
Similar Compounds
Mirabegron: The parent compound used to treat overactive bladder.
2-Aminothiazole: A related compound with various biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
(2-Amino-4-thiazolyl)acetyl Mirabegron is unique due to its specific structure and role as an impurity in mirabegron formulations. This uniqueness allows for its use in quality control and safety assessments of pharmaceutical products .
属性
分子式 |
C26H28N6O3S2 |
|---|---|
分子量 |
536.7 g/mol |
IUPAC 名称 |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C26H28N6O3S2/c27-25-30-20(15-36-25)12-24(35)32-26-31-21(16-37-26)13-23(34)29-19-8-6-17(7-9-19)10-11-28-14-22(33)18-4-2-1-3-5-18/h1-9,15-16,22,28,33H,10-14H2,(H2,27,30)(H,29,34)(H,31,32,35)/t22-/m0/s1 |
InChI 键 |
WCZUXPQHIGZAGI-QFIPXVFZSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)CC4=CSC(=N4)N)O |
规范 SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)CC4=CSC(=N4)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


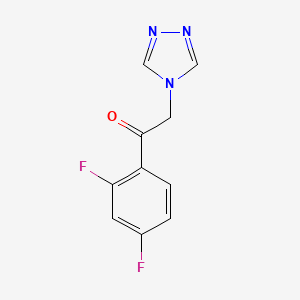
![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone](/img/structure/B13862560.png)
![Spiro[2.5]octan-6-yl methanesulfonate](/img/structure/B13862573.png)
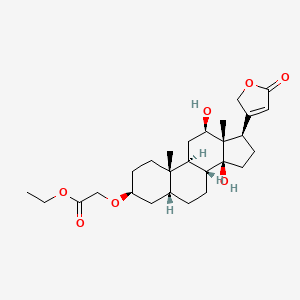
![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)
![ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B13862588.png)
